molecular formula C16H13N5O2S2 B2980333 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 894989-04-9

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2980333
CAS RN: 894989-04-9
M. Wt: 371.43
InChI Key: ARMPSDYVDHLWSL-UHFFFAOYSA-N
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Description

“N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide” is a compound that has been mentioned in the context of medicinal applications . It is related to the field of medicines and has been associated with the preparation of medicaments for preventing or treating pulmonary inflammation and lung cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide” include a molecular weight of 281.32 . It is a solid at ambient temperature . The boiling point is 200-201 .

Scientific Research Applications

Anticancer Activity

The triazolopyridazine scaffold present in this compound has been associated with anticancer properties . Research indicates that derivatives of triazolothiadiazine, which share a similar core structure, exhibit cytotoxic activity against various cancer cell lines . This suggests that our compound could be explored for its potential to inhibit the growth of cancer cells, particularly in the development of targeted cancer therapies.

Antimicrobial and Antifungal Applications

Compounds with the triazole moiety, such as our compound, are known to bind effectively with enzymes and receptors in biological systems, displaying significant antimicrobial and antifungal activities . This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Analgesic and Anti-inflammatory Uses

The triazolothiadiazine derivatives are also recognized for their analgesic and anti-inflammatory effects . This compound could be part of research into new pain relief medications or anti-inflammatory drugs, providing an alternative to current treatments with fewer side effects.

Antioxidant Properties

The structural complexity of triazolopyridazine derivatives lends itself to antioxidant properties . These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing related diseases. This application could lead to the development of novel antioxidant supplements or therapeutics.

Enzyme Inhibition

This compound could serve as a lead structure for the development of various enzyme inhibitors . It may inhibit enzymes like carbonic anhydrase, cholinesterase, and others, which are therapeutic targets for conditions such as glaucoma, Alzheimer’s disease, and obesity.

Antiviral and Antitubercular Potential

The triazole core is associated with antiviral and antitubercular activities . Research into this compound could contribute to the creation of new treatments for viral infections and tuberculosis, addressing the need for more effective drugs against these global health challenges.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-11-17-18-15-8-7-14(19-21(11)15)12-4-2-5-13(10-12)20-25(22,23)16-6-3-9-24-16/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMPSDYVDHLWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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